4-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-bromobenzoate
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Overview
Description
4-[(E)-{[(5-BROMOPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 2-BROMOBENZOATE is a complex organic compound with potential applications in various scientific fields. This compound features a bromopyridine moiety, a methoxyphenyl group, and a bromobenzoate ester, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[(5-BROMOPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 2-BROMOBENZOATE typically involves multiple steps, starting with the preparation of the bromopyridine derivative. One common method involves the bromination of pyridine to obtain 5-bromopyridine, followed by formylation to introduce the formamido group. The methoxyphenyl group can be introduced through a nucleophilic substitution reaction, and the final esterification step involves the reaction with 2-bromobenzoic acid under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and reagents such as palladium complexes and boronic acids are often used to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{[(5-BROMOPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 2-BROMOBENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially involving the bromine atoms
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
4-[(E)-{[(5-BROMOPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 2-BROMOBENZOATE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and diabetes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(E)-{[(5-BROMOPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 2-BROMOBENZOATE involves its interaction with specific molecular targets. The bromopyridine moiety can bind to enzymes or receptors, modulating their activity. The formamido group may participate in hydrogen bonding, enhancing the compound’s binding affinity. The methoxyphenyl and bromobenzoate groups contribute to the overall stability and solubility of the molecule .
Comparison with Similar Compounds
Similar Compounds
5-Bromopyridine-3-boronic acid: Shares the bromopyridine moiety but lacks the formamido and ester groups.
4-Bromopyridine-3-carboxylic acid: Contains a carboxylic acid group instead of the ester group.
2-Methoxy-3-pyridinylboronic acid: Similar methoxyphenyl group but different functional groups.
Uniqueness
4-[(E)-{[(5-BROMOPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 2-BROMOBENZOATE is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C21H15Br2N3O4 |
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Molecular Weight |
533.2 g/mol |
IUPAC Name |
[4-[(E)-[(5-bromopyridine-3-carbonyl)hydrazinylidene]methyl]-2-methoxyphenyl] 2-bromobenzoate |
InChI |
InChI=1S/C21H15Br2N3O4/c1-29-19-8-13(10-25-26-20(27)14-9-15(22)12-24-11-14)6-7-18(19)30-21(28)16-4-2-3-5-17(16)23/h2-12H,1H3,(H,26,27)/b25-10+ |
InChI Key |
XDZCXCXKVJQKQZ-KIBLKLHPSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC(=CN=C2)Br)OC(=O)C3=CC=CC=C3Br |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CC(=CN=C2)Br)OC(=O)C3=CC=CC=C3Br |
Origin of Product |
United States |
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